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Introduction

The precipitation of nucleic acids from aqueous solutions is a fundamental technique in
molecular biology, essential for concentrating and purifying DNA and RNA. Isopropy! alcohol
(isopropanol) is a widely used reagent for this purpose. This document provides a detailed
protocol for the precipitation of nucleic acids using isopropy! alcohol, outlines the key principles,
and presents comparative data to aid in methodological decisions. Isopropanol is particularly
advantageous when working with large sample volumes due to the smaller volume of alcohol
required for precipitation compared to ethanol. Furthermore, precipitation can often be
performed at room temperature, which can minimize the co-precipitation of salts.[1]

Principle of Isopropanol Precipitation

The precipitation of nucleic acids with isopropanol is based on the principle of reducing the
solubility of the nucleic acid molecules in the aqueous solution. This is achieved through two
key actions:

¢ Neutralization of Charge: The negatively charged phosphate backbone of nucleic acids is
neutralized by the addition of monovalent cations, typically from salts like sodium acetate,
ammonium acetate, or sodium chloride. This reduces the repulsion between the nucleic acid
molecules.
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e Reduction of the Dielectric Constant: Isopropanol has a lower dielectric constant than water.
Its addition to the aqueous solution disrupts the hydration shell around the nucleic acid
molecules, making it easier for the cations to interact with and shield the phosphate groups.
This decrease in solubility causes the nucleic acids to aggregate and precipitate out of the
solution.

DNA is less soluble in isopropanol than in ethanol, meaning a smaller volume of isopropanol is
required for precipitation.[1][2]

Comparative Data: Isopropanol vs. Ethanol
Precipitation

The choice between isopropanol and ethanol for nucleic acid precipitation can impact the
recovery and purity of the sample. The following table summarizes quantitative data on the
recovery rates of different nucleic acids using isopropanol and ethanol.
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Average

Nucleic Acid o Alcohol o

Type Precipitant Volume (viv) Co-precipitant Recovery Rate
(%)

mMiRNA Ethanol 3x None 74

Isopropanol 1x None 61

Primer Ethanol 3x None 85

Isopropanol 1x None 60

PCR Product Ethanol 2x None 63

Isopropanol 1x None 58

Ethanol 2X Glycogen 72

Isopropanol 1x Glycogen 65

Ethanol 2X LPA 72

Isopropanol 1x LPA 67

Plasmid Ethanol 2X None ~90

Isopropanol 1x None ~90

Data synthesized from a systematic investigation of nucleic acid precipitation factors.[3] Note
that for medium-length PCR products and long plasmids, similar recovery rates were observed
between ethanol and isopropanol.[3]

Experimental Protocol

This protocol provides a general procedure for precipitating nucleic acids from an aqueous
solution using isopropyl alcohol.

Materials

e Nucleic acid sample in an agueous solution

 Isopropanol (100%, room temperature)
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e Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate; or 5 M Sodium
Chloride)

e 70% Ethanol (prepared with nuclease-free water, stored at -20°C)

¢ Nuclease-free water or TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
e Microcentrifuge

o Pipettes and nuclease-free pipette tips

» Nuclease-free microcentrifuge tubes

Procedure

o Salt Addition: To your nucleic acid sample, add the salt solution to the desired final
concentration. For example, add 1/10th volume of 3 M Sodium Acetate (final concentration of
0.3 M). Mix gently by inverting the tube.

 |sopropanol Addition: Add 0.6 to 0.7 volumes of room temperature isopropanol to the
sample.[4] For example, if your sample volume is 100 pL, add 60-70 uL of isopropanol. Mix
thoroughly by inverting the tube several times until a homogenous solution is achieved. A
precipitate may become visible at this stage.

e Incubation: Incubate the mixture at room temperature for 5 to 10 minutes. For very low
concentrations of nucleic acids, the incubation time can be extended.

o Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C. This
will pellet the precipitated nucleic acids at the bottom of the tube. It is advisable to orient the
tubes in the centrifuge with the hinge facing outwards to know the expected location of the
pellet.

o Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the
nucleic acid pellet. The pellet may be glassy and difficult to see, especially with isopropanol
precipitation.[1]

e Washing: Add 500 pL to 1 mL of ice-cold 70% ethanol to the tube. This step washes away
residual salts and isopropanol. Gently invert the tube a few times to wash the pellet.
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e Second Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 5 minutes at 4°C.

» Final Supernatant Removal: Carefully decant or pipette off the ethanol, taking care not to
disturb the pellet. A brief, gentle spin can help collect any remaining droplets at the bottom of
the tube for complete removal with a fine pipette tip.

e Drying: Air-dry the pellet at room temperature for 5-15 minutes. It is crucial not to over-dry
the pellet, as this can make it difficult to redissolve. The pellet should be translucent or
slightly white and should not be completely desiccated.

o Resuspension: Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free
water or TE buffer. Gently pipette the solution up and down to dissolve the pellet completely.
If necessary, incubate at a slightly elevated temperature (e.g., 55-65°C) for a few minutes to
aid in resuspension, particularly for large genomic DNA.

Experimental Workflow

The following diagram illustrates the key steps in the nucleic acid precipitation workflow using
isopropyl alcohol.
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Caption: Workflow for precipitating nucleic acids using isopropy! alcohol.
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Troubleshooting and Considerations

e Low Yield:
o Ensure the correct volume of isopropanol and salt has been added.

o Increase incubation time or perform incubation at a lower temperature (though this may
increase salt co-precipitation).[1]

o For very low concentrations of nucleic acids, consider using a co-precipitant like glycogen
or linear polyacrylamide (LPA).[3]

e Poor Purity (Low A260/A280 or A260/A230 Ratios):

o Ensure the pellet is adequately washed with 70% ethanol to remove residual salts and
other contaminants.

o Avoid carrying over any of the supernatant after precipitation.

o Precipitating at room temperature can help minimize salt co-precipitation compared to
colder temperatures.[1]

o Pellet Difficult to See:

o Pellets from isopropanol precipitation can be glassy and less visible than those from
ethanol precipitation.[1]

o Marking the tube before centrifugation helps in locating the pellet.
o Using a co-precipitant can make the pellet more visible.

« Difficulty Redissolving the Pellet:
o Do not over-dry the pellet.

o Resuspend in a pre-warmed buffer and allow sufficient time for the pellet to dissolve, with
gentle agitation if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Nucleic Acid
Precipitation Using Isopropyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615134#protocol-for-precipitating-nucleic-acids-
using-isopropyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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